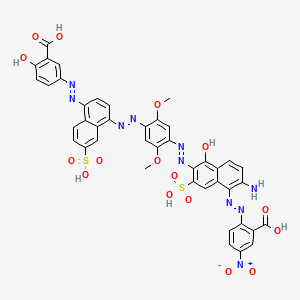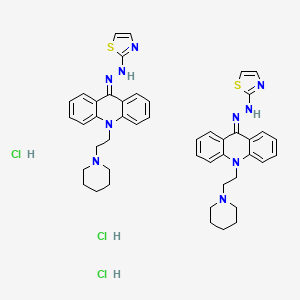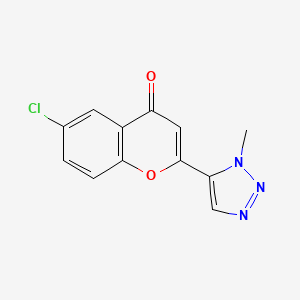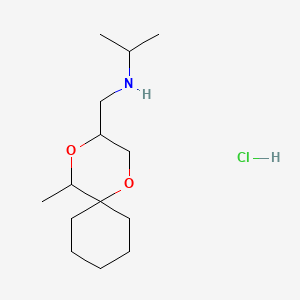
Paratocarpin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La paratocarpine B est un ester lipidique de néo-lignane et un composé phénolique isolé des racines et des stolons de la réglisse (Glycyrrhiza glabra) et de Paratocarpus venenosa . Elle est connue pour ses puissantes propriétés antioxydantes et a été étudiée pour ses effets préventifs potentiels contre le cancer .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la paratocarpine B implique l'utilisation de chalcones, qui sont des flavonoïdes à chaîne ouverte. La voie de synthèse comprend généralement la condensation d'aldéhydes et de cétones appropriés en milieu basique pour former l'intermédiaire chalcone . Cet intermédiaire peut ensuite subir d'autres réactions pour former la paratocarpine B.
Méthodes de production industrielle
Les méthodes de production industrielle de la paratocarpine B ne sont pas bien documentées dans la littérature. L'approche générale impliquerait probablement une synthèse à grande échelle utilisant les mêmes principes de base que la synthèse en laboratoire, avec une optimisation pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
La paratocarpine B peut subir diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former des quinones et d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent la convertir en dihydrochalcones.
Substitution : Elle peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyles phénoliques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la paratocarpine B, qui peuvent avoir des activités biologiques différentes.
Applications de la recherche scientifique
Chimie : Elle est utilisée comme composé modèle pour étudier la réactivité des esters lipidiques de néo-lignane.
Biologie : Ses propriétés antioxydantes en font un sujet d'intérêt dans les études relatives au stress oxydatif et à la protection cellulaire.
Industrie : Ses propriétés antioxydantes pourraient être utilisées dans le développement de conservateurs naturels et de compléments alimentaires.
Mécanisme d'action
Le mécanisme par lequel la paratocarpine B exerce ses effets implique ses propriétés antioxydantes. Elle peut piéger les radicaux libres et les espèces réactives de l'oxygène, protégeant ainsi les cellules des dommages oxydatifs . Les cibles moléculaires et les voies impliquées comprennent la modulation des enzymes antioxydantes et l'inhibition des voies de signalisation induites par le stress oxydatif.
Applications De Recherche Scientifique
Chemistry: It is used as a model compound for studying the reactivity of neolignan lipid esters.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: Its antioxidant properties could be utilized in the development of natural preservatives and health supplements.
Mécanisme D'action
The mechanism by which Paratocarpin B exerts its effects involves its antioxidant properties. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . The molecular targets and pathways involved include the modulation of antioxidant enzymes and the inhibition of oxidative stress-induced signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- Hispaglabridine B
- Isoliquiritigénine
- Paratocarpine A
- Glyinflanine G
Unicité
La paratocarpine B est unique en raison de sa structure spécifique et de ses puissantes propriétés antioxydantes. Comparée à d'autres composés similaires, elle a montré une efficacité supérieure dans le piégeage des radicaux libres et la protection des cellules contre les dommages oxydatifs .
Propriétés
Numéro CAS |
161099-57-6 |
|---|---|
Formule moléculaire |
C25H26O4 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C25H26O4/c1-16(2)5-8-18-15-17(6-10-21(18)26)7-11-22(27)19-9-12-23-20(24(19)28)13-14-25(3,4)29-23/h5-7,9-15,26,28H,8H2,1-4H3/b11-7+ |
Clé InChI |
WRNYEZGVIHDIGH-YRNVUSSQSA-N |
SMILES isomérique |
CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C3=C(C=C2)OC(C=C3)(C)C)O)O)C |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C3=C(C=C2)OC(C=C3)(C)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



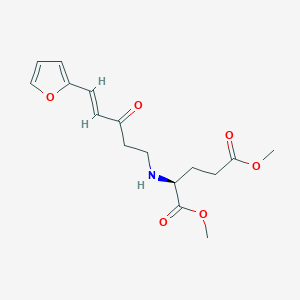
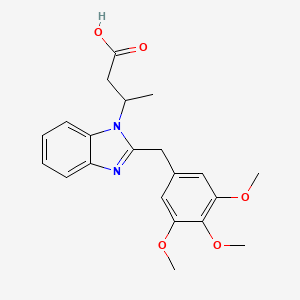


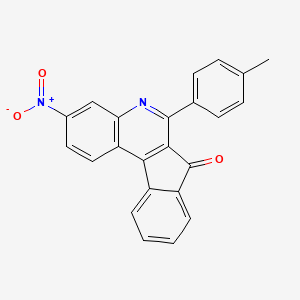
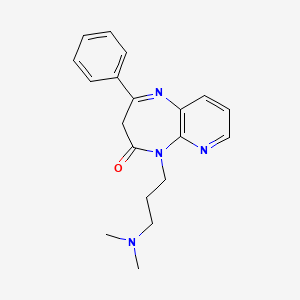

![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)
